molecular formula C20H26N6O B10914915 6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914915
M. Wt: 366.5 g/mol
InChI Key: XPGXIHUUJWOJBY-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the construction of the pyrazolo[3,4-b]pyridine core through cyclization reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazines with 1,3-diketones under acidic or basic conditions.

    Cyclization to form the pyrazolopyridine core: This step often involves the use of strong acids or bases to facilitate the cyclization reaction.

    Functionalization of the core: Introduction of the cyclopropyl, propyl, and carboxamide groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs for various diseases.

    Chemical Biology: It can be used to probe the function of specific proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Pyrazolines: These compounds have a similar nitrogen-based hetero-aromatic ring structure and are known for their diverse pharmacological activities.

Uniqueness

6-cyclopropyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological properties and therapeutic potential compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H26N6O/c1-4-8-26-19-17(11-21-26)16(10-18(23-19)15-5-6-15)20(27)22-14(3)12-25-9-7-13(2)24-25/h7,9-11,14-15H,4-6,8,12H2,1-3H3,(H,22,27)

InChI Key

XPGXIHUUJWOJBY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC(=N4)C

Origin of Product

United States

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